

Synthesis of Dimethyl Pimelate-d4: An In-depth Technical Guide

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Compound of Interest

Compound Name: Dimethyl pimelate-d4

Cat. No.: B12396951

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This technical guide provides a comprehensive overview of a robust synthetic route to **Dimethyl Pimelate-d4**. This isotopically labeled compound serves as a valuable internal standard and tracer in various analytical and metabolic studies within the pharmaceutical and life sciences sectors. This document outlines a two-step synthesis commencing with the deuteration of pimelic acid at the α -positions, followed by Fischer esterification to yield the desired dimethyl ester. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate replication and adaptation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of **Dimethyl Pimelate-d4** is achieved through a straightforward two-step process. The initial step involves the selective introduction of deuterium at the α -positions of pimelic acid via a base-catalyzed hydrogen-deuterium (H-D) exchange in deuterium oxide (D_2O). The resulting Pimelic acid-d4 is then subjected to a Fischer esterification with methanol under acidic catalysis to afford the final product, **Dimethyl Pimelate-d4**.

Reaction Scheme:



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Caption: Overall synthetic route for **Dimethyl Pimelate-d4**.

Experimental Protocols

Step 1: Synthesis of Pimelic Acid-d4 (Heptanedioic-2,2,6,6-d4 acid)

This procedure details the base-catalyzed hydrogen-deuterium exchange at the α -positions of pimelic acid.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Pimelic Acid	160.17	10.0 g	0.0624
Deuterium Oxide (D ₂ O)	20.03	100 mL	-
Sodium Metal	22.99	0.57 g	0.025

Procedure:

- A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with pimelic acid (10.0 g, 0.0624 mol).
- Deuterium oxide (100 mL) is added to the flask.
- Under an inert atmosphere (e.g., argon or nitrogen), small, freshly cut pieces of sodium metal (0.57 g, 0.025 mol) are cautiously added to the stirred solution. This in situ generates sodium deuteroxide (NaOD), the base catalyst. Caution: The reaction of sodium with D₂O is exothermic and produces flammable deuterium gas.
- The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 24-48 hours to ensure complete H-D exchange at the α -positions.

- After cooling to room temperature, the reaction is carefully quenched by the slow addition of 1 M DCl in D₂O until the solution is acidic (pH ~1-2), checked with pH paper.
- The D₂O is removed under reduced pressure using a rotary evaporator.
- The resulting solid residue is redissolved in a minimal amount of hot D₂O and allowed to recrystallize by cooling in an ice bath.
- The crystalline Pimelic acid-d₄ is collected by vacuum filtration, washed with a small amount of cold D₂O, and dried under high vacuum to a constant weight.

Quantitative Data for Step 1:

Parameter	Value
Theoretical Yield	~10.2 g
Expected Deuterium Incorporation	>95%
Physical Appearance	White crystalline solid

Step 2: Synthesis of Dimethyl Pimelate-d₄

This protocol describes the Fischer esterification of Pimelic acid-d₄ to yield the final product.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Pimelic acid-d ₄	164.20	10.0 g	0.0609
Methanol	32.04	125 mL	-
p-Toluenesulfonic acid	172.20	1.0 g	0.0058
Sodium Bicarbonate	84.01	As needed	-

Procedure:

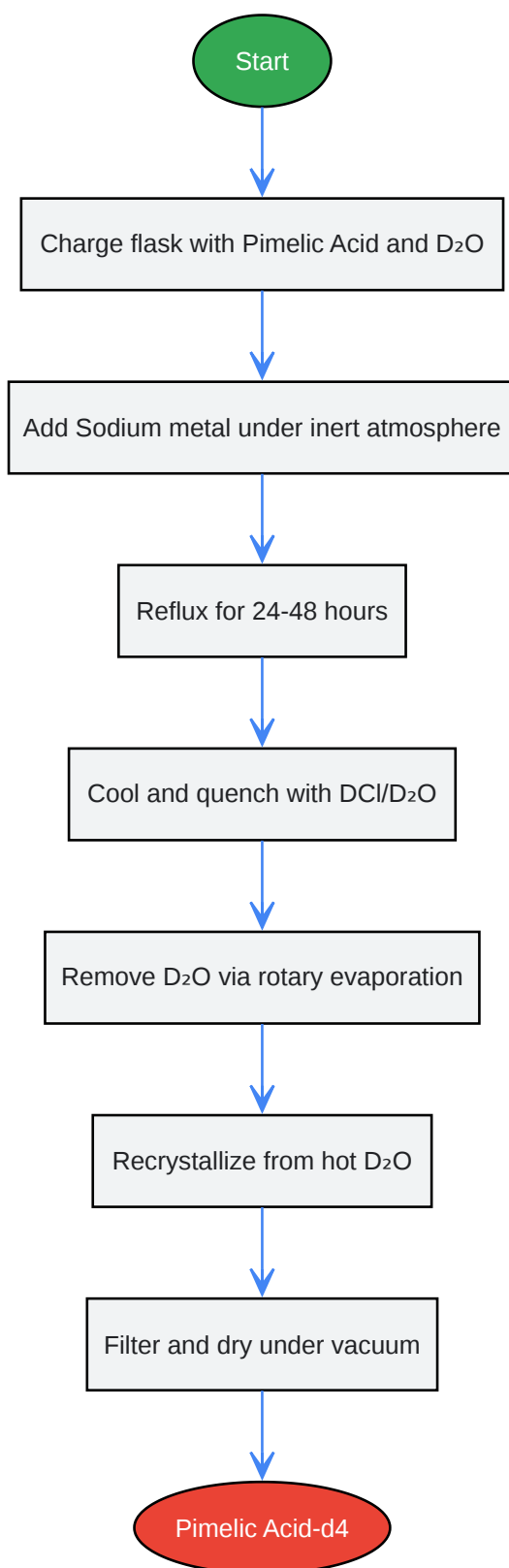
- To a 250 mL round-bottom flask containing Pimelic acid-d4 (10.0 g, 0.0609 mol) is added methanol (125 mL) and p-toluenesulfonic acid (1.0 g, 0.0058 mol).[1]
- The flask is equipped with a reflux condenser, and the mixture is heated to reflux with stirring for 7 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature.[1]
- The excess methanol is removed under reduced pressure.
- The residue is dissolved in diethyl ether (150 mL) and washed successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude **Dimethyl Pimelate-d4**.
- Purification is achieved by vacuum distillation to afford the pure product.

Quantitative Data for Step 2:

Parameter	Value	Reference
Yield	~98%	[1]
Purity (by GC)	>99%	[1]
Boiling Point	121-122 °C at 11 mmHg	
Appearance	Colorless liquid	

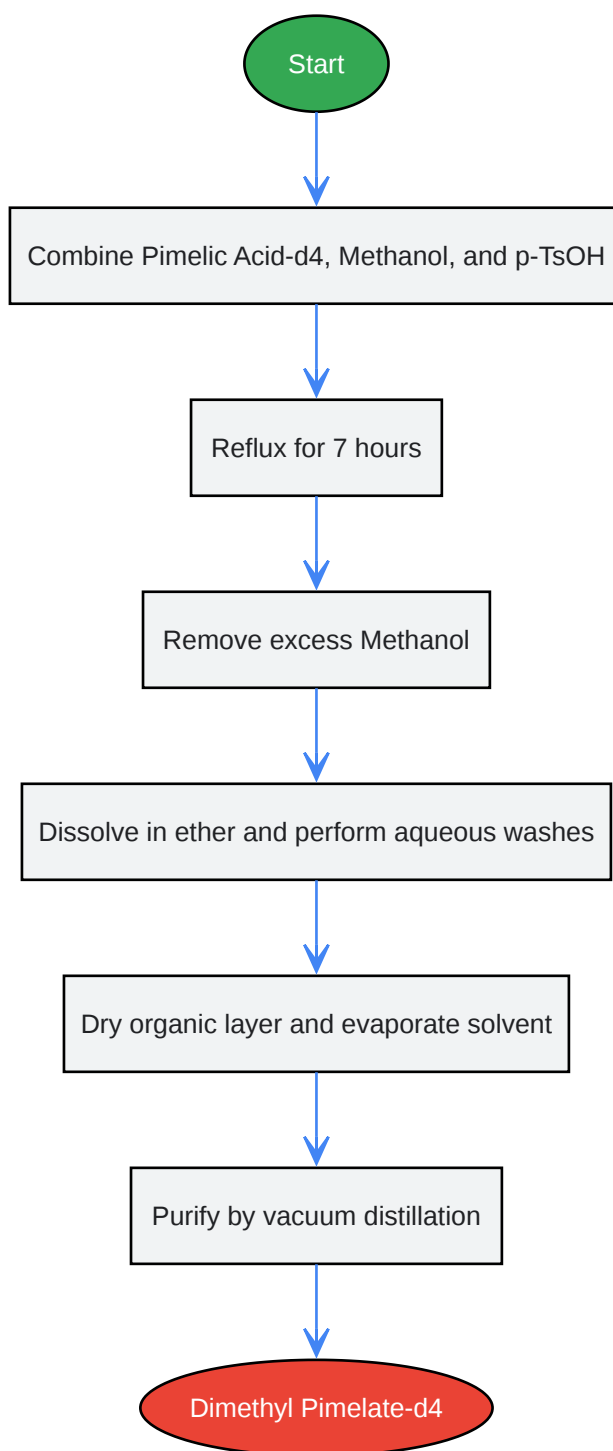
Visualized Workflows

The following diagrams illustrate the key experimental workflows for the synthesis of **Dimethyl Pimelate-d4**.



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Caption: Experimental workflow for the synthesis of Pimelic Acid-d4.



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Caption: Experimental workflow for the synthesis of **Dimethyl Pimelate-d4**.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of high-purity **Dimethyl Pimelate-d4**. The protocols are based on established chemical transformations and are suitable for implementation in a standard organic chemistry laboratory. The provided quantitative data and visual workflows are intended to assist researchers in the successful synthesis of this important isotopically labeled compound for their analytical and research needs.

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References

- 1. Deoxygenative Deuteration of Carboxylic Acids with D₂ O. | Semantic Scholar [semanticscholar.org]
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